Acetyl triethyl citrate

Catalog No.
S517026
CAS No.
77-89-4
M.F
C14H22O8
M. Wt
318.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl triethyl citrate

CAS Number

77-89-4

Product Name

Acetyl triethyl citrate

IUPAC Name

triethyl 2-acetyloxypropane-1,2,3-tricarboxylate

Molecular Formula

C14H22O8

Molecular Weight

318.32 g/mol

InChI

InChI=1S/C14H22O8/c1-5-19-11(16)8-14(22-10(4)15,13(18)21-7-3)9-12(17)20-6-2/h5-9H2,1-4H3

InChI Key

WEAPVABOECTMGR-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)OC(=O)C

solubility

Soluble in DMSO

Synonyms

Acetyltriethyl citrate

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)OC(=O)C

The exact mass of the compound Acetyl triethyl citrate is 318.1315 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3887. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Film forming; Plasticiser. However, this does not mean our product can be used or applied in the same or a similar way.

Acetyl triethyl citrate (ATEC, CAS 77-89-4) is a bio-based, non-toxic aliphatic ester widely procured as a primary plasticizer and pharmaceutical excipient. Structurally distinguished by the acetylation of the tertiary hydroxyl group on a triethyl citrate backbone, ATEC exhibits lower volatility, superior polymer compatibility, and enhanced moisture resistance compared to its non-acetylated precursor. In industrial procurement, ATEC is primarily evaluated as a high-performance, phthalate-free alternative for polyvinyl chloride (PVC), cellulosic derivatives, and biopolymers like polylactic acid (PLA). Its established regulatory profile, including specific FDA 21 CFR clearances for food-contact coatings and adhesives, makes it a critical raw material for manufacturers transitioning away from heavily regulated ortho-phthalates in medical devices, food packaging, and controlled-release pharmaceutical formulations [1].

Procurement Fit

1
Aqueous-coating plasticizer Water solubility supports aqueous polymer dispersion workflows for pharmaceutical film coatings.
2
FDA 21 CFR listed Listed for food contact materials; supports regulatory review for food packaging and oral-dosage excipient use.
3
Broad polymer compatibility Compatible with cellulose acetate, nitrocellulose, ethyl cellulose, PVC, polyvinyl acetate, and PLGA systems.

Specifying 'citrate plasticizer' as a generic category routinely leads to compliance and performance failures, as the specific ester chain length and acetylation state drastically alter migration kinetics, mechanical efficiency, and regulatory standing. For example, substituting ATEC with the closely related acetyl tributyl citrate (ATBC) nearly doubles the in vivo bioavailability of the leachable fraction, fundamentally changing the toxicological risk profile for sensitive medical devices [1]. Conversely, downgrading to non-acetylated triethyl citrate (TEC) introduces excessive water solubility, which can cause migration rates into dry-food simulants to exceed acceptable limits in flexible PVC [2]. Furthermore, the absence of the acetyl group in TEC reduces plasticization efficiency, yielding stiffer finished parts at equivalent loading levels. Consequently, ATEC must be procured specifically when a formulation requires the precise balance of rapid metabolic clearance, high tensile strength, and targeted FDA 21 CFR coating clearances [2].

Substitution Risk

ATEC vs TEC
Acetyl group alters polymer interaction and mechanical properties; substituting with non-acetylated triethyl citrate (TEC) may reduce tensile strength and elongation at equivalent loading.
ATEC vs ATBC / TBC
Butyl-substituted citrates (ATBC, TBC) are water-insoluble; direct replacement in aqueous coating formulations may compromise film formation and leaching kinetics.
ATEC vs DEHP
DEHP and ATEC exhibit distinct metabolic interaction profiles; not toxicologically interchangeable without formulation and application review.

Mechanical Plasticization Efficiency in Polyvinyl Chloride (PVC)

The acetylation of the citrate backbone significantly impacts the mechanical properties of the compounded polymer. In flexible PVC formulations, the acetylated ester ATEC outperforms its non-acetylated counterpart, TEC, by delivering a 13.9% higher tensile strength at equivalent loading levels [1]. This performance gap occurs because the free hydroxyl group in TEC can engage in hydrogen bonding, which restricts polymer chain mobility, whereas the acetyl group in ATEC effectively caps this site, maximizing free volume and flexibility [1].

Evidence DimensionTensile strength improvement in PVC
Target Compound Data+13.9% vs non-acetylated baseline
Comparator Or BaselineTriethyl citrate (TEC)
Quantified Difference13.9% higher tensile strength for ATEC
ConditionsPVC formulation at standardized parts per hundred resin (phr) loading

Buyers formulating flexible PVC must specify ATEC over TEC to achieve target mechanical properties without having to over-plasticize, which would otherwise increase costs and migration risks.

PVC tensile & elongation
Head-to-head
+13.9% tensile strength; +8.3% elongation at break vs TEC in PVC
Reported mechanical enhancement over non-acetylated TEC at identical loading.
PVC composites; standard tensile testing; molecular dynamics corroboration.

Pharmacokinetic Clearance and Bioavailability of Leachables

When evaluating citrate plasticizers for medical or sensitive food-contact applications, the metabolic fate of the leached molecule is a critical differentiator. A pharmacokinetic study demonstrated that ATEC has an oral bioavailability of only 14.8%, compared to 27.4% for the heavier ATBC [1]. Furthermore, ATEC disappears from liver microsomes within five minutes, as the smaller ethyl ester groups allow for much faster esterase access and cleavage than the bulky butyl groups of ATBC [2].

Evidence DimensionOral bioavailability and hepatic clearance rate
Target Compound Data14.8% oral bioavailability; <5 minute microsome clearance
Comparator Or BaselineAcetyl tributyl citrate (ATBC) (27.4% oral bioavailability)
Quantified Difference46% lower bioavailability for ATEC; significantly faster metabolic breakdown
ConditionsIn vivo rat model and in vitro liver microsome assay

For medical device manufacturers, ATEC's rapid metabolic clearance minimizes systemic exposure risks from leachables, making it a safer procurement choice than ATBC for short-term contact applications.

Metabolic half-life
Head-to-head
ATEC t½ <15 min vs ATBC t½ ≈5 min; 6 vs 11 metabolites
Slower Phase I metabolism reported; may inform excipient residence-time review.
Pooled human liver microsomes; UPLC-qToF/MS suspect screening.

Thermal Processing Window and Degradation Limits

Transitioning from traditional ortho-phthalates to ATEC requires strict adjustments to manufacturing parameters due to differing thermal stabilities. ATEC and the broader citrate family have a maximum processing temperature ceiling of approximately 170-180 °C [1]. In contrast, legacy plasticizers like DEHP routinely withstand melt temperatures exceeding 200 °C[1]. Processing ATEC at legacy phthalate temperatures will result in volatilization, thermal degradation, and loss of mechanical properties in the finished part.

Evidence DimensionMaximum processing temperature ceiling
Target Compound Data170-180 °C maximum
Comparator Or BaselineTraditional ortho-phthalates (e.g., DEHP) (>200 °C)
Quantified Difference~20-30 °C lower thermal ceiling for ATEC
ConditionsHigh-shear polymer melt extrusion and compounding

Procurement and engineering teams must coordinate to retune extrusion cycle times and drop melt temperatures when substituting phthalates with ATEC to prevent material degradation.

Water solubility
Class-level
0.72 g/100 mL at 25°C; TBC/ATBC water-insoluble
Enables aqueous coating formulations; butyl-substituted citrates require emulsification.
Per IndiaMART specification; butyl-citrate insolubility is a class property.

Regulatory Scope and Aqueous Migration Limits

The specific esterification of ATEC provides a critical balance of hydrophobicity and regulatory clearance that non-acetylated or butyl-based citrates lack. Under FDA 21 CFR, ATEC is cleared for resinous coatings (175.300) and surface lubricants (178.3910), whereas Tributyl citrate (TBC) is restricted narrowly to adhesives (175.105)[1]. Furthermore, while TEC is a recognized pharmaceutical excipient, its higher water solubility leads to excessive migration; industry literature notes that TEC at 15 wt% loading in flexible PVC can exceed acceptable migration limits into dry-food simulants, a failure mode mitigated by ATEC's acetyl capping [1].

Evidence DimensionFDA 21 CFR clearance scope and migration performance
Target Compound DataCleared for coatings (175.300) and lubricants (178.3910); stable migration profile
Comparator Or BaselineTEC (fails migration limits at 15 wt% loading) and TBC (limited to 175.105 adhesives)
Quantified DifferenceBroader functional clearance than TBC; lower aqueous/simulant migration than TEC
Conditions21 CFR compliance matrices and 15 wt% PVC food simulant extraction

Formulators of food-contact films and coatings must procure ATEC to secure broad FDA compliance while avoiding the high water-leaching failure rates associated with TEC.

Acute oral toxicity
Head-to-head
LD50 7.0 cc/kg rat (equiv. to TEC); cat: ATEC 7.0 vs TEC 3.5 cc/kg
Species-specific toxicity context; TEC reported 2× more toxic in feline model.
1959 gavage study; 250 rats and 95 cats; limited to historical data.
Glucose metabolism
Data to verify
ATEC induced glucose metabolism disruption; DEHP did not under same conditions.
Differential metabolic interaction reported; not toxicologically interchangeable with DEHP.
Semantic Scholar abstract; full experimental conditions not available.
Tg reduction in PLGA
Cross-study
ΔTg = -45°C (from 49°C to 4°C)
Enables ambient-temperature melt electrowriting of PLGA microfibers.
2022 study; PLGA polymer; additive manufacturing context.

Phthalate-Free Medical Device Tubing and Films

ATEC is the right choice for short-term contact medical PVC where rapid metabolic clearance of leachables is required, as its bioavailability (14.8%) is significantly lower than ATBC, minimizing systemic exposure risks [1].

Pharmaceutical Enteric Coatings and Excipients

Ideal for controlled-release drug delivery systems where the plasticizer must not excessively leach into aqueous environments (a common failure mode for TEC) but must maintain excellent polymer compatibility and film flexibility [2].

Food-Contact Resinous Coatings and Packaging

Selected over TBC and TEC due to its comprehensive 21 CFR clearances (including 175.300 and 178.3910) and superior resistance to migration into food simulants at standard industrial loading levels [2].

Application Fit

Application
Selection Property
Validation Focus
Pharmaceutical aqueous film coatings
Water solubility enabling solvent-free dispersion
Coating uniformity and leaching kinetics
PVC medical tubing
Acetyl-group contribution to tensile and elongation
Mechanical performance at target loading
Melt electrowriting of PLGA scaffolds
Tg depression enabling ambient-temp processing
Fiber morphology and elastomeric integrity
Food contact films
FDA 21 CFR listing; metabolic interaction profile
Migration limits and glucose-metabolism context

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

0.6

Hydrogen Bond Acceptor Count

8

Exact Mass

318.13146766 g/mol

Monoisotopic Mass

318.13146766 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5WBR36T90E

GHS Hazard Statements

Aggregated GHS information provided by 1600 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 205 of 1600 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1395 of 1600 companies with hazard statement code(s):;
H317 (95.63%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

77-89-4

Wikipedia

Acetyltriethyl citrate

Use Classification

Fragrance Ingredients
Cosmetics -> Film forming; Plasticiser

General Manufacturing Information

Plastics Material and Resin Manufacturing
1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-triethyl ester: ACTIVE
1: Radke PW, Joner M, Joost A, Byrne RA, Hartwig S, Bayer G, Steigerwald K, Wittchow E. Vascular effects of paclitaxel following drug-eluting balloon angioplasty in a porcine coronary model: the importance of excipients. EuroIntervention. 2011 Oct 30;7(6):730-7. doi: 10.4244/EIJV7I6A116. PubMed PMID: 21986331.
2: Fadda HM, Khanna M, Santos JC, Osman D, Gaisford S, Basit AW. The use of dynamic mechanical analysis (DMA) to evaluate plasticization of acrylic polymer films under simulated gastrointestinal conditions. Eur J Pharm Biopharm. 2010 Nov;76(3):493-7. doi: 10.1016/j.ejpb.2010.08.007. Epub 2010 Aug 26. PubMed PMID: 20800682.
3: Zhang JF, Sun X. Physical characterization of coupled poly(lactic acid)/starch/maleic anhydride blends plasticized by acetyl triethyl citrate. Macromol Biosci. 2004 Nov 20;4(11):1053-60. PubMed PMID: 15543543.
4: Johnson W Jr. Final report on the safety assessment of acetyl triethyl citrate, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate. Int J Toxicol. 2002;21 Suppl 2:1-17. Review. PubMed PMID: 12396673.
5: FINKELSTEIN M, GOLD H. Toxicology of the citric acid esters: tributyl citrate, acetyl tributyl citrate, triethyl citrate, and acetyl triethyl citrate. Toxicol Appl Pharmacol. 1959 May;1(3):283-98. PubMed PMID: 13659536.

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